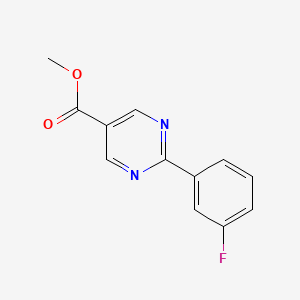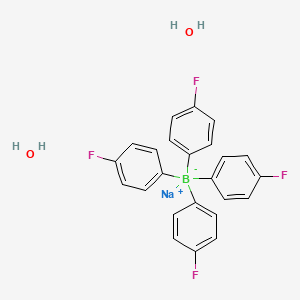
Sodium tetrakis(4-fluorophenyl)borate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium tetrakis(4-fluorophenyl)borate dihydrate is a sodium salt derivative of tetraphenylborate (TPB). It is commonly used as an anionic additive in various chemical applications. The compound has the molecular formula (FC6H4)4BNa·2H2O and a molecular weight of 450.21 g/mol .
Mécanisme D'action
Target of Action
Sodium tetrakis(4-fluorophenyl)borate dihydrate primarily targets nonionic surfactants . These are substances that lower the surface tension between two liquids or between a liquid and a solid. They play a crucial role in many industrial processes and consumer products, including detergents, emulsifiers, and dispersants .
Mode of Action
This compound interacts with its targets through a process known as two-phase titration . In this method, the compound is used as a reagent to measure the concentration of nonionic surfactants in the presence of anionic surfactants . The interaction results in the formation of a separate phase, which can be measured to determine the concentration of the nonionic surfactant .
Biochemical Pathways
It’s known that the compound plays a role in thepotentiometric measurement of ammonia and blood urea nitrogen (BUN) sensors . This suggests that it may influence pathways related to nitrogen metabolism.
Pharmacokinetics
Given its use as a reagent in laboratory settings, it’s likely that its bioavailability and pharmacokinetics are primarily determined by the conditions of the experiment, including the ph, temperature, and concentration of the solution .
Result of Action
The primary result of this compound’s action is the quantification of nonionic surfactants in a given sample . This allows for the accurate measurement of these substances in various industrial and laboratory contexts .
Action Environment
The action, efficacy, and stability of this compound are influenced by several environmental factors. These include the presence of other surfactants , the pH of the solution , and the temperature at which the reaction takes place . It’s also worth noting that the compound is hygroscopic , meaning it readily absorbs moisture from the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium tetrakis(4-fluorophenyl)borate dihydrate can be synthesized through the reaction of sodium tetraphenylborate with fluorobenzene under specific conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst to facilitate the substitution of hydrogen atoms with fluorine atoms on the phenyl rings .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in controlled environments to ensure high purity and yield. The process may include steps such as crystallization and purification to obtain the final product in its dihydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium tetrakis(4-fluorophenyl)borate dihydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms on the phenyl rings are replaced by other substituents.
Complexation Reactions: It can form complexes with metal ions, which is useful in various analytical and industrial applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions with solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield fluorinated organic compounds, while complexation reactions result in metal-borate complexes .
Applications De Recherche Scientifique
Sodium tetrakis(4-fluorophenyl)borate dihydrate has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium tetraphenylborate: Similar in structure but lacks the fluorine atoms on the phenyl rings.
Potassium tetrakis(4-chlorophenyl)borate: Contains chlorine atoms instead of fluorine on the phenyl rings.
Lithium tetrakis(pentafluorophenyl)borate: Contains pentafluorophenyl groups instead of 4-fluorophenyl groups.
Uniqueness
Sodium tetrakis(4-fluorophenyl)borate dihydrate is unique due to the presence of fluorine atoms on the phenyl rings, which enhances its chemical stability and reactivity. This makes it particularly useful in applications requiring high selectivity and sensitivity, such as in sensor technology and analytical chemistry .
Propriétés
IUPAC Name |
sodium;tetrakis(4-fluorophenyl)boranuide;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BF4.Na.2H2O/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;;;/h1-16H;;2*1H2/q-1;+1;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDGDEJOIBMWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.O.O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BF4NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207683-22-5 |
Source


|
| Record name | Na-tetrakis(4-fluorophenyl)borate, 2H2O | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
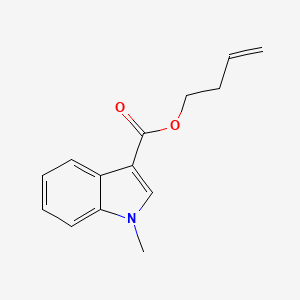
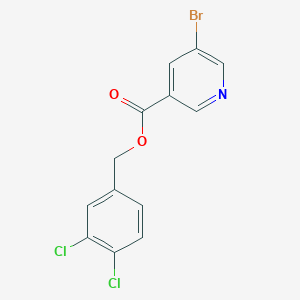
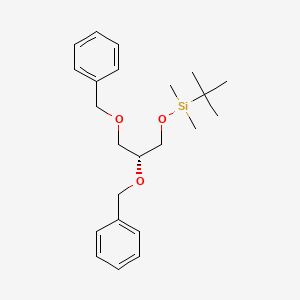
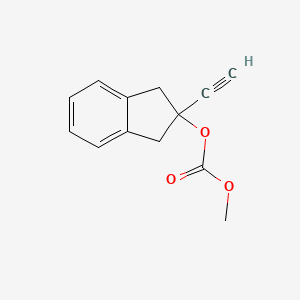
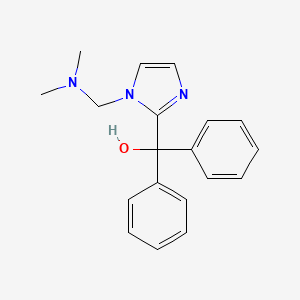
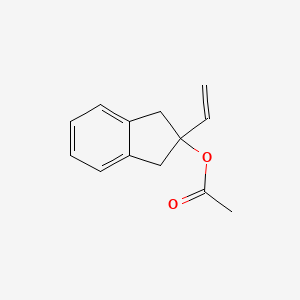
![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)
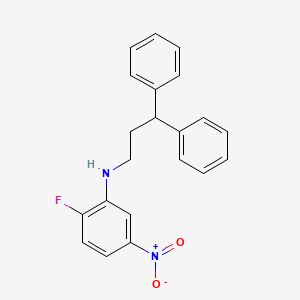
![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)
![[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate](/img/structure/B6343359.png)
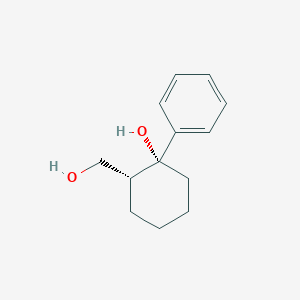
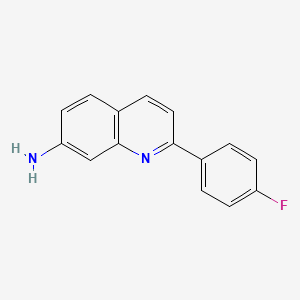
![7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6343371.png)
